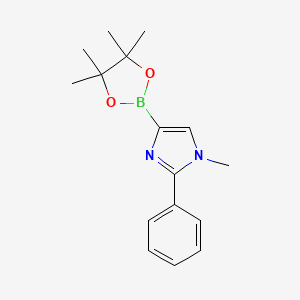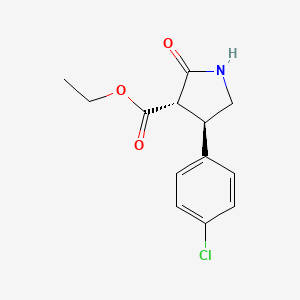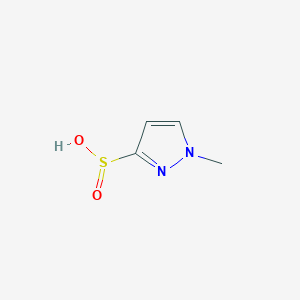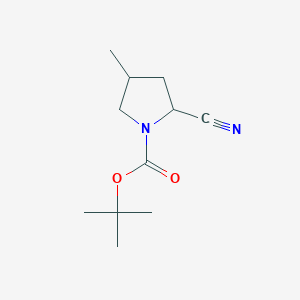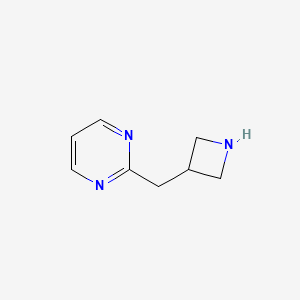
2-(Azetidin-3-ylmethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic compound that features both a pyrimidine ring and an azetidine moiety. The pyrimidine ring is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3, while the azetidine moiety is a four-membered ring containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Azetidin-3-ylmethyl)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the cyclization of an appropriate precursor to form the azetidine ring, which is then reacted with a pyrimidine derivative under suitable conditions .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-(Azetidin-3-ylmethyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyrimidine derivatives with hydroxyl or carbonyl groups, while substitution reactions could introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
2-(Azetidin-3-ylmethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Industry: It can be used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine moiety can enhance binding affinity and specificity, while the pyrimidine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparison with Similar Compounds
2-(Azetidin-3-ylmethyl)thiazole: Similar structure but with a thiazole ring instead of a pyrimidine ring.
2-(Azetidin-3-ylmethyl)imidazole: Similar structure but with an imidazole ring instead of a pyrimidine ring.
2-(Azetidin-3-ylmethyl)pyrazine: Similar structure but with a pyrazine ring instead of a pyrimidine ring.
Uniqueness: 2-(Azetidin-3-ylmethyl)pyrimidine is unique due to the combination of the azetidine and pyrimidine rings, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, binding affinity, and specificity, making it a valuable scaffold for drug design and other applications .
Properties
Molecular Formula |
C8H11N3 |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
2-(azetidin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C8H11N3/c1-2-10-8(11-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2 |
InChI Key |
UTALBSXROBFNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)CC2=NC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(6-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)methanamine](/img/structure/B12986338.png)
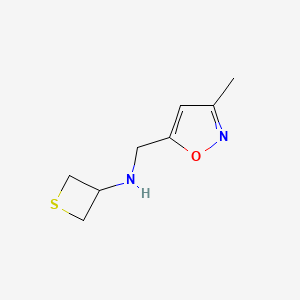

![3-Chloro-6-methoxypyrido[2,3-b]pyrazine](/img/structure/B12986351.png)
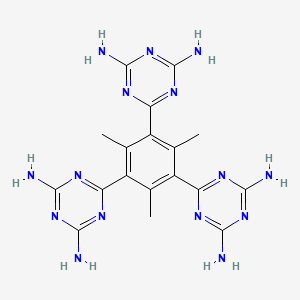
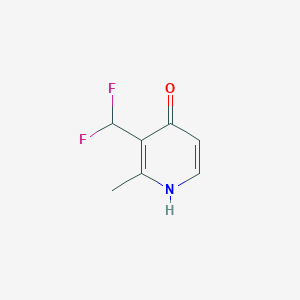

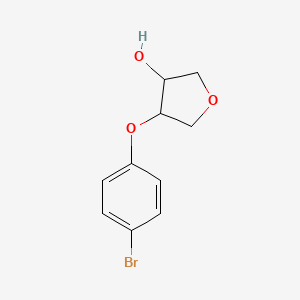

![Benzyl 3,9-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B12986402.png)
